molecular formula C13H14N4OS B6567448 2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide CAS No. 946351-36-6

2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide

Cat. No. B6567448
CAS RN: 946351-36-6
M. Wt: 274.34 g/mol
InChI Key: PUFZBWOEJOFUDX-UHFFFAOYSA-N
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Description

2-Methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide (MTB) is a small molecule compound that has been found to have a wide range of applications in the scientific and medical fields. It is a derivative of benzamide, which is an organic compound with a carboxamide group and an aromatic ring. MTB has been found to have potential therapeutic and diagnostic applications, as well as being used in laboratory experiments.

Scientific Research Applications

Anticancer Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have shown promising cytotoxic activities through EGFR and PARP-1 inhibitions with apoptosis-induction in cancer cells . This suggests that “2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide” could potentially be used in cancer treatment.

Antimicrobial Activity

Compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have demonstrated antimicrobial properties . This indicates that “2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide” could be used as an antimicrobial agent.

Analgesic and Anti-inflammatory Activity

1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been found to possess analgesic and anti-inflammatory properties . This suggests that “2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide” could be used for pain relief and inflammation reduction.

Antioxidant Activity

Benzamide compounds have been synthesized and analyzed for their in vitro antioxidant activity . This suggests that “2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide” could potentially have antioxidant properties.

Antiviral Activity

1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have shown antiviral properties . This indicates that “2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide” could be used as an antiviral agent.

Enzyme Inhibition

Compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests that “2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide” could be used as an enzyme inhibitor.

Antitubercular Agents

1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been found to act as antitubercular agents . This suggests that “2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide” could potentially be used in the treatment of tuberculosis.

Drug Design and Discovery

The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has profound importance in drug design, discovery, and development . This indicates that “2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide” could be a valuable compound in the field of drug design and discovery.

Mechanism of Action

Target of Action

The primary targets of 2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide are PARP-1 and EGFR . PARP-1 (Poly ADP-ribose polymerase 1) is a key protein involved in DNA repair, while EGFR (Epidermal Growth Factor Receptor) is a protein that regulates cell growth and division .

Mode of Action

The compound interacts with its targets by inhibiting their activity. The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme . This inhibition leads to a decrease in DNA repair and cell growth, thereby inducing apoptosis in cancer cells .

Biochemical Pathways

The inhibition of PARP-1 and EGFR affects several biochemical pathways. Inhibition of PARP-1 leads to the accumulation of DNA damage, while inhibition of EGFR disrupts cell signaling pathways that regulate cell growth and division . This results in the induction of apoptosis, or programmed cell death .

Pharmacokinetics

The presence of a carboxamide functionality in the composition of organic molecules has been found to be essential in many clinically approved synthetic and naturally derived drugs . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells. For example, one study found that a similar compound induced apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase . This compound also upregulated P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while it downregulated the Bcl2 level .

properties

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-9-5-2-3-6-10(9)11(18)14-12-15-16-13-17(12)7-4-8-19-13/h2-3,5-6H,4,7-8H2,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFZBWOEJOFUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C3N2CCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide

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